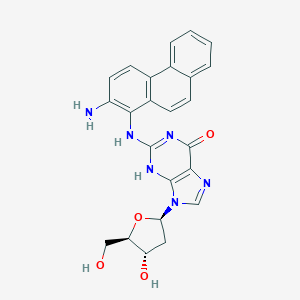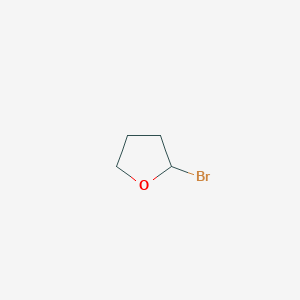
2-Bromotetrahydrofuran
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrofurfuryl bromide can be synthesized through the bromination of tetrahydrofurfuryl alcohol. One common method involves the reaction of tetrahydrofurfuryl alcohol with hydrobromic acid (HBr) in the presence of a catalyst . The reaction typically proceeds under mild conditions, resulting in the formation of tetrahydrofurfuryl bromide.
Industrial Production Methods: In industrial settings, the production of tetrahydrofurfuryl bromide often involves the use of thionyl bromide (SOBr2) or phosphorus tribromide (PBr3) as brominating agents . These methods are preferred due to their efficiency and high yield. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions: Tetrahydrofurfuryl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3), potassium hydroxide (KOH), and other strong bases.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Tetrahydrofurfuryl ethers.
Reduction: Tetrahydrofurfuryl alcohol.
Oxidation: Tetrahydrofurfuryl aldehyde, carboxylic acids.
Scientific Research Applications
Tetrahydrofurfuryl bromide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tetrahydrofurfuryl bromide primarily involves its role as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules . This reactivity makes it a valuable reagent in organic synthesis, allowing for the introduction of the tetrahydrofurfuryl group into various substrates. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparison with Similar Compounds
Tetrahydrofuran (THF): A widely used solvent in organic chemistry, known for its ability to dissolve a wide range of compounds.
Tetrahydrofurfuryl alcohol: A precursor to tetrahydrofurfuryl bromide, used in the synthesis of various organic compounds.
Furfuryl alcohol: Another related compound, used in the production of resins and as a solvent.
Uniqueness: Tetrahydrofurfuryl bromide is unique due to its bromine functional group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in nucleophilic substitution reactions, where the bromine atom can be readily replaced by other nucleophiles .
Properties
IUPAC Name |
2-bromooxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-4-2-1-3-6-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEDHUWRUQKFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carbo](/img/structure/B52414.png)
![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)
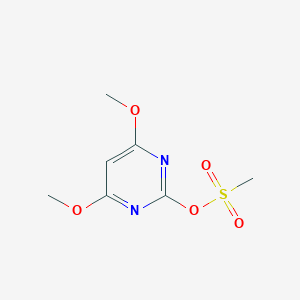
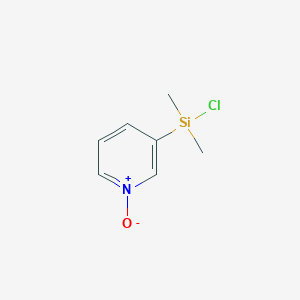
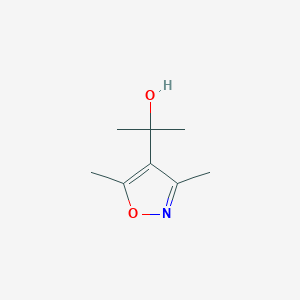
![cis-Bicyclo[3.3.0]octane-3,7-dione](/img/structure/B52432.png)
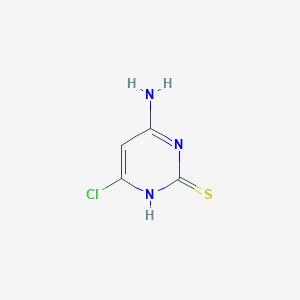
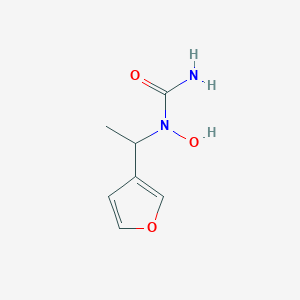
![cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal](/img/structure/B52416.png)

![5-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B52421.png)
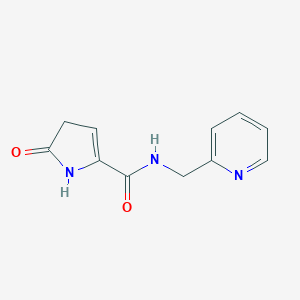
![5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one](/img/structure/B52426.png)
